Pelargonidin 3-Galactoside
Overview
Description
Pelargonidin 3-Galactoside is an anthocyanidin glycoside, a natural product found in Punica granatum, Chaenomeles speciosa, and other organisms . It’s the predominant pigment causing the red coloration in certain plants .
Synthesis Analysis
The acetylation of pelargonidin-3-O-glucoside (Pg3G) was catalyzed by Candida antarctica lipase B (CALB) for the first time, with a conversion rate up to 88.77% over 48 hours . The acetylated product was identified as pelargonidin-3-O-(6’'-acetyl)-glucoside .Molecular Structure Analysis
Pelargonidin and its glycosylated derivative, pelargonidin-3-O-glucoside, act as good electron donors . The structure of these compounds is directly related to their antioxidant capacity .Chemical Reactions Analysis
The red-colored elements in pelargonidin-3-O-glucoside remained stable as the pH rose from 1.08 to 10.55 . The more complex the glycosides, the weaker the pelargonidin antioxidant activity .Physical And Chemical Properties Analysis
Pelargonidin 3-Galactoside has a molecular formula of C21H21ClO10 . Its properties are dependent on different factors such as pH, temperature, and solvents .Scientific Research Applications
Insulin Secretion Stimulation : Pelargonidin-3-galactoside, as a major anthocyanin, stimulates insulin secretion from rodent pancreatic beta-cells, which could be beneficial for diabetic patients (Jayaprakasam et al., 2005).
Hepatocyte Protection : Encapsulated pelargonidin-3-O-glucoside in pectin-chitosan coated nanoliposomes showed significant reduction in palmitic acid-induced injury in hepatocytes (Karim et al., 2022).
Inhibition of Pancreatic Enzymes : A constituent of Cornus mas fruit, pelargonidin 3-O-galactoside, has been found to inhibit pancreatic enzymes, suggesting effectiveness in preventing and controlling hyperlipidemia-related diseases (Świerczewska et al., 2018).
Isolation for Research Applications : It has been isolated and utilized in research, particularly as a structurally related anthocyanin (Bednar et al., 2003).
Antibacterial Activity : Pelargonidin 3-monoglucoside demonstrates inhibition of bacterial growth, including Escherichia coli and Staphylococcus aureus, and both stimulates and inhibits Lactobacillus casei culture (Hamdy et al., 1961).
Electron Donor in Drug Development : Pelargonidin and its glycosylated derivative act as good electron donors, indicating potential use in drugs for treating conditions like hypoglycemia, retinopathy, and skeletal myopathy (Praveena et al., 2022).
Cancer Cell Growth Inhibition : As a nontoxic anthocyanidin, pelargonidin-3-galactoside inhibited human cancer cell growth by 44% at a concentration of 200 microg/mL (Zhang et al., 2005).
Antioxidant and Antiproliferative Activities : It's a dominant compound in cornelian cherry extracts, known for their high antioxidant capacity and antiproliferative activity on human colon cancer cells (Blagojevic et al., 2020).
Essential Oil Component : Found in the essential oil of Citrus limonia leaves (Kekelidze & Dzhanikashvili, 1982).
Floral Pigment : Identified as a major floral pigment in the genus Erica (Crowden & Jarman, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17+,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGSEFWVUVGGL-QSLGVYCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34425-22-4 | |
Record name | Pelargonidin, 3-galactoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34425-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelargonidin 3-galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034425224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PELARGONIDIN 3-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBJ4311737 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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